
1,4-Benzenediol, 2,5-bis(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2,5-bis(phenylthio)- is an organic compound with the molecular formula C18H14O2S2 It is a derivative of hydroquinone, where two phenylthio groups are substituted at the 2 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-bis(phenylthio)- typically involves the reaction of hydroquinone with thiophenol in the presence of a catalyst. One common method is the nucleophilic aromatic substitution reaction, where hydroquinone reacts with thiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,5-bis(phenylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2,5-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2,5-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2,5-bis(phenylthio)- involves its interaction with various molecular targets. The phenylthio groups can participate in redox reactions, influencing the compound’s antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.
1,4-Benzenediol, 2,5-dimethyl-: A derivative with methyl groups instead of phenylthio groups.
1,4-Benzenediol, 2,5-di-tert-butyl-: Another derivative with tert-butyl groups.
Uniqueness
1,4-Benzenediol, 2,5-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
80632-58-2 |
|---|---|
Fórmula molecular |
C18H14O2S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,5-bis(phenylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H14O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
Clave InChI |
KGWYRMCGQUFPFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=C(C=C2O)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


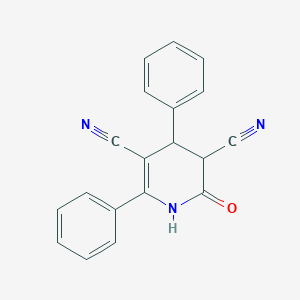

![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

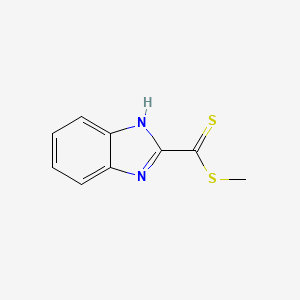
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
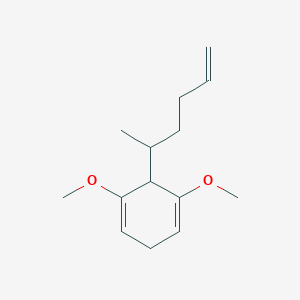

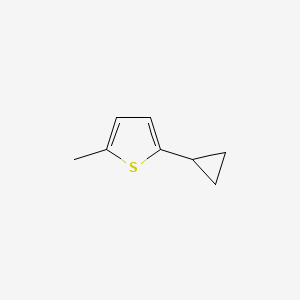
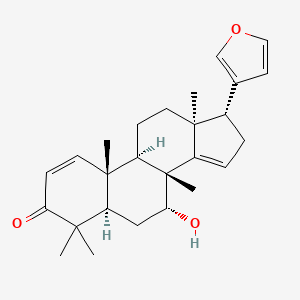

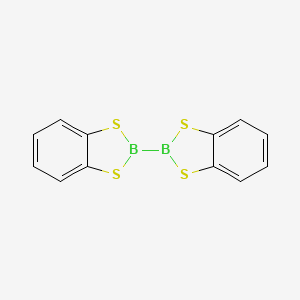
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
